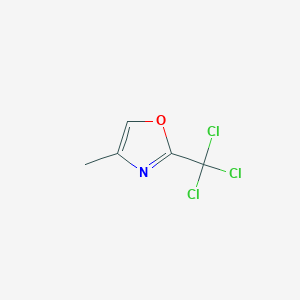
4-Methyl-2-(trichloromethyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(trichloromethyl)-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trichloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-2-(trichloromethyl)-1,3-dioxolane with a suitable base, leading to the formation of the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(trichloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the oxazole ring.
Scientific Research Applications
4-Methyl-2-(trichloromethyl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trichloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Methyl-2-(trichloromethyl)-1H-benzimidazole
- 4-Methyl-2-(trichloromethyl)-1,3-dioxolane
- 4-Methyl-2-(trichloromethyl)-1,3-thiazole
Comparison: 4-Methyl-2-(trichloromethyl)-1,3-oxazole is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties compared to similar compounds like 4-Methyl-2-(trichloromethyl)-1H-benzimidazole and 4-Methyl-2-(trichloromethyl)-1,3-thiazole, which contain different heteroatoms in their rings .
Properties
CAS No. |
918823-54-8 |
|---|---|
Molecular Formula |
C5H4Cl3NO |
Molecular Weight |
200.45 g/mol |
IUPAC Name |
4-methyl-2-(trichloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H4Cl3NO/c1-3-2-10-4(9-3)5(6,7)8/h2H,1H3 |
InChI Key |
LNPIDOVIUNRWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















